ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate is a complex organic compound featuring a benzimidazole and pyrazole moiety. These heterocyclic structures are known for their significant biological and chemical properties, making the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include ethyl esters, hydrazines, and aldehydes, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation, often requiring controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic uses due to its bioactive moieties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole Derivatives: Molecules such as celecoxib and rimonabant contain the pyrazole ring and are known for their therapeutic properties.
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
ethyl 4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C23H22N4O4/c1-5-31-22(29)16-7-9-17(10-8-16)27-21(28)18(14(2)24-27)12-15-6-11-19-20(13-15)26(4)23(30)25(19)3/h6-13H,5H2,1-4H3/b18-12- |
InChI Key |
NWCIEIWXPGSOKS-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=N2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=N2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.